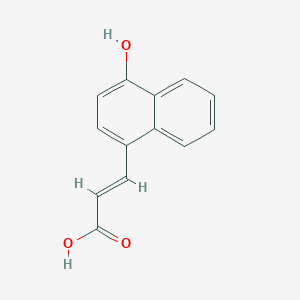

3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid

Description

Properties

IUPAC Name |

(E)-3-(4-hydroxynaphthalen-1-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-8,14H,(H,15,16)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMRKUFLPDHHHD-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150863-83-5 | |

| Record name | 3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150863835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Table 1: Efficacy of Reported Synthesis Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | HBF₄, BH₃·THF, Piperidine | 55–80 | >95 | High |

| Friedel-Crafts Acylation | AlCl₃, Propanoic Anhydride | 60–75* | 85–90 | Moderate |

| Structure-Activity Route | Stereoselective Condensation | 70–85 | >98 | Low |

*Estimated based on analogous reactions.

Advantages and Limitations:

-

Catalytic Hydrogenation: High yields and scalability make it industrially viable, but requires precise control over stereochemistry.

-

Friedel-Crafts Acylation: Simpler setup but suffers from regioselectivity issues and moderate purity.

-

Structure-Activity Route: Delivers high-purity, biologically active compounds but involves complex optimization steps unsuitable for large-scale production.

Industrial-Scale Production Considerations

For commercial manufacturing, the catalytic hydrogenation method is most promising due to its robust yields and compatibility with continuous flow reactors. Key industrial adaptations include:

-

Catalyst Recycling: Implementing immobilized HBF₄ or iron catalysts to reduce waste.

-

Solvent Recovery: Using green solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact.

-

Process Analytical Technology (PAT): Real-time monitoring of reaction parameters to ensure consistent product quality.

Scientific Research Applications

3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties.

Medicine: Explored for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The propenoic acid moiety can interact with cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Naphthalene vs. Benzene Backbone : The naphthalene core in the target compound confers greater hydrophobicity and extended conjugation compared to benzene-based analogs like caffeic acid .

- Acid Chain Variations: Propenoic acid (α,β-unsaturated) vs. propanoic acid (saturated) affects reactivity; the former participates in conjugate addition reactions, while the latter is less reactive .

Physicochemical Properties

Notes:

Biological Activity

3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid, also known as a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group and a propenoic acid moiety. Its chemical structure is crucial for its biological activity, influencing interactions with various biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study highlighted its role as an inhibitor of interleukin-1 (IL-1) generation, which is a critical mediator in inflammatory processes. The compound was tested in both in vitro and in vivo models:

- In Vitro Studies : The compound showed potent inhibition of IL-1 generation from human monocytes with an IC50 value of 3.0 µM and from rat exudated macrophages with an IC50 value of 1.4 µM .

- In Vivo Studies : In the rat CMC-LPS air-pouch model, oral administration of the compound resulted in significant reduction in IL-1 levels, indicating its potential as an oral anti-inflammatory agent .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its efficacy against cancer cell lines. Notably:

- Cell Viability Assays : In studies involving A549 non-small cell lung cancer cells, certain derivatives exhibited up to 50% reduction in cell viability, indicating promising anticancer activity .

- Mechanism of Action : The compound's structure appears to influence its ability to induce apoptosis in cancer cells, although specific pathways remain to be elucidated.

3. Antioxidant Properties

The antioxidant capacity of this compound has also been assessed through various assays:

- DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity against DPPH radicals, suggesting potential protective effects against oxidative stress .

- Comparative Studies : When compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT), the compound showed competitive reducing power .

Case Studies and Research Findings

A summary of key findings from recent research is presented in the following table:

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid?

- Methodological Answer : The compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the naphthalenyl and propenoic acid moieties. Mass spectrometry (MS) is critical for determining molecular weight (214.22 g/mol) and fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection at 254–280 nm is recommended for purity assessment, referencing retention times against standard libraries .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation between 4-hydroxynaphthaldehyde and malonic acid under acidic or basic conditions. Reaction optimization includes temperature control (60–80°C) and catalysis by piperidine or acetic acid. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures removal of unreacted aldehydes .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer : Its structural similarity to hydroxycinnamic acids (e.g., caffeic acid) suggests potential as a scaffold for studying antioxidant mechanisms. Researchers use it to investigate interactions with reactive oxygen species (ROS) via fluorometric assays like APF/HPF probes . It may also serve as a precursor for anti-inflammatory or anticancer agents, requiring in vitro cytotoxicity screening (e.g., MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions. For example:

- Dose-dependency : Test multiple concentrations (1–100 µM) to identify biphasic effects.

- Redox environment : Use glutathione-depleted vs. replete cell models to assess context-dependent activity .

- Isomer specificity : Verify the stereochemical purity (E/Z isomers) via chiral HPLC, as configuration impacts receptor binding .

Q. What strategies optimize the compound’s stability during long-term storage?

- Methodological Answer :

- Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the phenolic hydroxyl group .

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity.

- Stability monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation products .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or Keap1). Focus on modifying the naphthalenyl substituents to improve hydrophobic interactions.

- QSAR models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with synthetic derivatives and in vitro assays .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Identifies trace impurities (e.g., unreacted aldehydes or decarboxylated byproducts) with high sensitivity.

- NMR spiking : Add reference standards of known impurities (e.g., 4-hydroxynaphthaldehyde) to confirm peak assignments .

- Elemental analysis : Verify carbon/hydrogen/nitrogen ratios (±0.3% theoretical) to confirm batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.